2-(Azetidin-3-yl)-1,3-oxazole-4-carboxylic acid;2,2,2-trifluoroacetic acid

Description

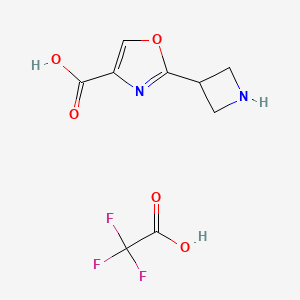

This compound consists of a 1,3-oxazole ring substituted at the 4-position with a carboxylic acid group and at the 2-position with an azetidin-3-yl moiety. The trifluoroacetic acid (TFA) component acts as a counterion, forming a salt to enhance solubility and stability. Key properties include:

- Molecular formula: C₉H₉F₃N₂O₅ (core structure + TFA) .

- Molecular weight: 282.18 g/mol .

- Structural features: The azetidine (4-membered saturated nitrogen ring) introduces conformational strain, while the oxazole ring provides aromaticity and hydrogen-bonding capability via the carboxylic acid group. TFA contributes strong acidity (pKa ~0.23) and lipophilicity .

Properties

IUPAC Name |

2-(azetidin-3-yl)-1,3-oxazole-4-carboxylic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3.C2HF3O2/c10-7(11)5-3-12-6(9-5)4-1-8-2-4;3-2(4,5)1(6)7/h3-4,8H,1-2H2,(H,10,11);(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYCYWHAYUGNALS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=NC(=CO2)C(=O)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azetidin-3-yl)-1,3-oxazole-4-carboxylic acid;2,2,2-trifluoroacetic acid typically involves multiple steps, starting with the construction of the azetidine ring followed by the introduction of the oxazole and carboxylic acid functionalities. Common synthetic routes include:

Cycloaddition reactions: These reactions involve the formation of the azetidine ring through the cycloaddition of suitable precursors.

Aza-Michael addition: This method involves the addition of NH-heterocycles to methyl 2-(Azetidin-3-ylidene)acetates.

Horner-Wadsworth-Emmons reaction: This reaction is used to convert alkylated phosphonates and N-Boc-azetidin-3-one to the corresponding N-Boc-azetidine-3-ylidenes.

Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-(Azetidin-3-yl)-1,3-oxazole-4-carboxylic acid;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:

Oxidation: Conversion of the azetidine ring to its corresponding oxazole derivative.

Reduction: Reduction of the oxazole ring to form simpler derivatives.

Substitution: Replacement of functional groups within the molecule with other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

Oxidation: Formation of oxazole derivatives.

Reduction: Formation of reduced azetidine derivatives.

Substitution: Formation of substituted azetidine and oxazole derivatives.

Scientific Research Applications

2-(Azetidin-3-yl)-1,3-oxazole-4-carboxylic acid;2,2,2-trifluoroacetic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

Medicine: Explored for its therapeutic potential in treating various diseases, such as inflammation and infections.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(Azetidin-3-yl)-1,3-oxazole-4-carboxylic acid;2,2,2-trifluoroacetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoroacetic acid moiety enhances the compound's stability and reactivity, while the azetidine and oxazole rings contribute to its biological activity. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Azetidine-Containing Heterocycles

(a) Methyl 2-(Azetidin-3-yl)-2H-1,2,3-triazole-4-carboxylate; Trifluoroacetic Acid

- Molecular formula : C₉H₁₁F₃N₄O₄ .

- Molecular weight : 296.20 g/mol .

- Key differences: Replaces the oxazole ring with a 1,2,3-triazole and substitutes the carboxylic acid with a methyl ester.

(b) 2-(3-Pyridin-4-yl-propyl)-azetidine-2-carboxylic Acid Methylamide; Trifluoroacetic Acid

Oxazole- and Thiazole-Based Analogues

(a) (Z)-2-[(2-Amino-4-thiazolyl){[(2S,3S)-2-methyl-4-oxo-3-azetidinyl]carbamoyl}methylene]amino}oxy)-2-methylpropionic Acid

- Structural highlights : Combines a thiazole ring with a carbamoyl-substituted azetidine. The thiazole offers sulfur-based reactivity, while the 4-oxo-azetidine introduces a ketone group absent in the target compound .

(b) 5-Substituted 3-Aryl-Oxazolidin-2-ones

Trifluoroacetic Acid Salts of Other Heterocycles

- Ethyl Trifluoroacetate (C₄H₅F₃O₂): A simple ester derivative of TFA, lacking heterocyclic components. Used as a solvent or catalyst in organic synthesis .

- Trifluoroacetyl Chloride (C₂ClF₃O): A reactive acylating agent, contrasting with the salt form of TFA in the target compound, which is less volatile but similarly acidic .

Physicochemical and Functional Comparison

Biological Activity

The compound 2-(azetidin-3-yl)-1,3-oxazole-4-carboxylic acid; 2,2,2-trifluoroacetic acid is a unique hybrid molecule that combines an azetidine moiety with an oxazole ring, which is known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, antifungal, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- IUPAC Name : 2-(Azetidin-3-yl)-1,3-oxazole-4-carboxylic acid; 2,2,2-trifluoroacetic acid

- Molecular Formula : C₉H₈F₃N₂O₄

- InChI Key : AYCYWHAYUGNALS-UHFFFAOYSA-N

This compound is characterized by a trifluoroacetic acid moiety that enhances its solubility and stability in biological systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of oxazole derivatives. The biological activity of the compound was evaluated against various bacterial and fungal strains.

Case Studies and Findings

-

Antibacterial Activity :

- In a study evaluating oxazole derivatives, compounds similar to the target compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. For instance, compound derivatives exhibited zones of inhibition ranging from 12 to 30 mm when compared to standard antibiotics like ampicillin .

Compound Zone of Inhibition (mm) Reference Drug 28a 13 Ampicillin 28b 14 Ampicillin -

Antifungal Activity :

Compound MIC (µg/ml) Target Fungi 11 1.6 Candida albicans 12 0.8 Candida tropicalis

Structure-Activity Relationship (SAR)

The biological activity of oxazole derivatives is often linked to their structural features. The presence of the azetidine ring enhances the interaction with biological targets due to its conformational flexibility. Molecular docking studies suggest that the carbonyl oxygen in the oxazole ring forms hydrogen bonds with active site residues in target proteins, which may explain the observed antimicrobial activities .

Therapeutic Potential

Given its promising biological activities, there is potential for further development of this compound in therapeutic applications. The ability to inhibit bacterial growth and fungal proliferation positions it as a candidate for drug development against resistant strains.

Q & A

What are the common synthetic routes for preparing 2-(Azetidin-3-yl)-1,3-oxazole-4-carboxylic acid?

Basic Research Focus

The compound is typically synthesized via ester hydrolysis of its precursor, such as 2-(azetidin-3-yl)-1,3-oxazole-4-carboxylic acid ethyl or methyl ester. For example, analogous oxazole-carboxylic acid derivatives (e.g., 2-phenyl-4-oxazolecarboxylic acid) are synthesized by hydrolyzing corresponding esters under acidic or basic conditions, achieving yields of 81–98% . Key steps include refluxing the ester with aqueous HCl or NaOH, followed by neutralization and crystallization.

Advanced Research Focus

Advanced synthesis may involve optimizing regioselectivity in azetidine-oxazole ring formation. For azetidinone analogues, methods like Ugi multicomponent reactions or cyclization of β-lactam precursors are employed to enhance stereochemical control . Reaction monitoring via TLC or HPLC is critical to isolate intermediates and minimize side products.

How do researchers characterize the tautomeric behavior of oxazole-carboxylic acid derivatives?

Basic Research Focus

Standard characterization includes H and C NMR to identify tautomeric forms. For instance, oxazole-carboxylic acids often exhibit keto-enol tautomerism, detectable by observing proton shifts in DMSO-d6 or CDCl3. IR spectroscopy (stretching bands at 1700–1750 cm) confirms carboxylic acid groups .

Advanced Research Focus

Advanced studies use dynamic NMR (DNMR) and variable-temperature experiments to quantify tautomeric equilibrium constants. Computational methods (DFT calculations) model energy barriers between tautomers, validated against experimental H NMR data. For trifluoroacetic acid (TFA) salts, F NMR helps track counterion interactions .

What are the challenges in purifying 2-(Azetidin-3-yl)-1,3-oxazole-4-carboxylic acid-TFA salts?

Basic Research Focus

TFA’s high volatility and acidity complicate purification. Reverse-phase HPLC with C18 columns and acidic mobile phases (0.1% TFA in water/acetonitrile) is standard. Lyophilization removes residual TFA but may require neutralization with weak bases (e.g., NH4HCO3) to prevent decomposition .

Advanced Research Focus

Advanced purification strategies include ion-pair chromatography with alternatives to TFA (e.g., formic acid) to avoid interference in downstream assays. Mass-directed purification (LC-MS) ensures high purity (>95%) for biological studies. Residual TFA quantification via ion chromatography or conductometry is essential for reproducibility .

How is this compound utilized in medicinal chemistry research?

Basic Research Focus

The azetidine-oxazole scaffold serves as a rigid bioisostere for peptide bonds or heterocyclic pharmacophores. For example, azetidinone analogues are explored as protease inhibitors or β-lactamase-resistant antibiotics . The carboxylic acid group enables conjugation to amines via EDC/HOBt coupling.

Advanced Research Focus

In drug discovery, the compound’s trifluoroacetate salt is used in fragment-based screening. Structure-activity relationship (SAR) studies focus on modifying the azetidine ring (e.g., introducing fluorinated substituents) to enhance metabolic stability. Docking simulations with target proteins (e.g., kinases) guide rational design .

What analytical techniques resolve contradictions in reported physical properties (e.g., melting points)?

Basic Research Focus

Differential scanning calorimetry (DSC) and hot-stage microscopy verify melting points, distinguishing polymorphs or solvates. For example, discrepancies in oxazole derivatives’ melting points (61–64°C vs. 123–124°C) arise from hydration states or crystallinity .

Advanced Research Focus

Synchrotron X-ray powder diffraction (XRPD) identifies polymorphic forms, while dynamic vapor sorption (DVS) assesses hygroscopicity. Solid-state NMR (C CP/MAS) correlates crystallinity with thermal data, resolving batch-to-batch variability .

How do researchers mitigate interference from TFA in biological assays?

Advanced Research Focus

TFA’s ion-pairing effects can inhibit enzyme activity. Countermeasures include dialysis against PBS (pH 7.4) or using TFA-free salts (e.g., acetate). For cell-based assays, LC-MS/MS quantifies residual TFA to ensure concentrations <10 µM. Alternatively, solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges removes TFA .

What strategies improve the stability of azetidine-oxazole derivatives in aqueous solutions?

Advanced Research Focus

Stability studies under accelerated conditions (40°C/75% RH) identify degradation pathways (e.g., ring-opening hydrolysis). Buffering at pH 4–6 (citrate or acetate) minimizes decomposition. Lyophilization with cryoprotectants (trehalose) enhances shelf life. Degradant profiling via LC-HRMS identifies reactive sites for structural optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.